molecular formula C25H21ClN2O6 B12416352 AMPK activator 8

AMPK activator 8

Cat. No.: B12416352
M. Wt: 480.9 g/mol
InChI Key: MMOYHXCYJWHUCI-LUGTWXOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMPK activator 8 is a compound known for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. AMPK plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways. Due to its significant impact on metabolism, this compound has garnered attention for its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMPK activator 8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

AMPK activator 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

AMPK activator 8 exerts its effects by directly binding to the AMPK complex, leading to a conformational change that enhances its activity. This activation involves the phosphorylation of a conserved threonine residue (Thr172) within the catalytic core of the AMPK α-subunit. The activated AMPK then modulates various metabolic pathways by promoting catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP .

Comparison with Similar Compounds

Similar Compounds

Several compounds are known to activate AMPK, including metformin, phenformin, and oligomycin. These compounds either increase intracellular AMP levels or directly bind to the AMPK complex to induce activation .

Uniqueness of AMPK Activator 8

This compound is unique due to its high specificity and potency in activating AMPK. Unlike other activators, it directly binds to the AMPK complex and induces a conformational change, leading to robust activation. This specificity makes it a valuable tool for studying AMPK-related pathways and developing targeted therapies .

Properties

Molecular Formula

C25H21ClN2O6

Molecular Weight

480.9 g/mol

IUPAC Name

2-[4-[2-[[(3R,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-6-chloro-1H-benzimidazol-5-yl]phenyl]benzene-1,3-diol

InChI

InChI=1S/C25H21ClN2O6/c26-15-9-17-16(27-25(28-17)34-21-11-33-23-20(31)10-32-24(21)23)8-14(15)12-4-6-13(7-5-12)22-18(29)2-1-3-19(22)30/h1-9,20-21,23-24,29-31H,10-11H2,(H,27,28)/t20-,21-,23-,24-/m1/s1

InChI Key

MMOYHXCYJWHUCI-LUGTWXOSSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O

Canonical SMILES

C1C(C2C(O1)C(CO2)OC3=NC4=C(N3)C=C(C(=C4)C5=CC=C(C=C5)C6=C(C=CC=C6O)O)Cl)O

Origin of Product

United States

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